4/'-AMinoacetanilide--d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

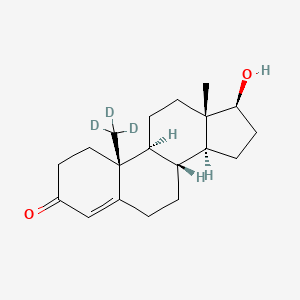

4’-Aminoacetanilide, also known as N-(4-Aminophenyl)acetamide, is a chemical compound that is an amino derivative of acetanilide and a para-isomer of aminoacetanilide . It has two other isomers, 2-aminoacetanilide and 3-aminoacetanilide . Aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis . These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry .

Synthesis Analysis

The synthesis of 4’-Aminoacetanilide involves various methods. One method involves the conversion of 4-phenylenediamine to 4-aminoacetanilide by Bacillus cereus . Another method involves the reduction of 4-nitroacetanilide by a hydrogenation catalyst . A green synthesis method is also available, which involves reducing p-nitroacetanilide using Zn/NH4Cl in water . A study also mentions the utilization of thioacetanilides in the synthesis of new 4-(4-acetamidophenylazo)thiophene scaffolds .Chemical Reactions Analysis

4’-Aminoacetanilide is used as an intermediate in the production of some dyes . It is also used for the synthesis of beta-lactams . A study discusses the utilization of thioacetanilides in the synthesis of new 4-(4-acetamidophenylazo)thiophene scaffolds .Physical And Chemical Properties Analysis

4’-Aminoacetanilide appears as a leaf or flake-like white-pink to brown powder . It has a density of 1.1392, a melting point of 164–167 °C, and a boiling point of 267 °C . It is soluble in water at 0.1-1 g/100 mL at 25 °C .Aplicaciones Científicas De Investigación

Intermediate in Heterocyclic and Aromatic Synthesis

4’-Aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis . These derivatives have found applications in various industries, including the pharmaceutical industry and dyes and pigment industry .

Production of Dyes

4’-Aminoacetanilide is used as an intermediate in the production of some dyes . The specific types of dyes and the process of their production from 4’-Aminoacetanilide can vary.

Synthesis of Beta-Lactams

4’-Aminoacetanilide is also used for the synthesis of beta-lactams . Beta-lactams are a class of antibiotics that include penicillin and its derivatives, cephalosporins, monobactams, and carbapenems. They are characterized by a beta-lactam ring in their molecular structure.

Preparation of Fluorescent Carbon Dots

The compound has been used in the preparation of orange-red emissive carbon dots (CDs) with excitation/emission peaks at 520/582 nm . The fluorescence of the CDs is strongly quenched by hydrogen peroxide .

Safety and Hazards

4’-Aminoacetanilide may cause an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water .

Mecanismo De Acción

Target of Action

4’-Aminoacetanilide-d4 is a deuterated form of 4-Aminoacetanilide It’s known that aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis .

Biochemical Pathways

Aminoacetanilide derivatives are known to play a significant role in heterocyclic and aromatic synthesis . More research is needed to fully understand the affected pathways and their downstream effects.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4/'-AMinoacetanilide--d4' can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds and finally into the target compound. The key steps in the synthesis pathway include the preparation of aniline, acetic anhydride, and deuterated acetic acid, followed by the formation of the intermediate compound N-(4-(deuteromethylamino)phenyl)acetamide and subsequent conversion to the final product 4/'-AMinoacetanilide--d4'.", "Starting Materials": [ "Aniline", "Acetic anhydride", "Deuterated acetic acid" ], "Reaction": [ "Step 1: Aniline is reacted with deuterated acetic acid to form N-(deuteromethyl)aniline.", "Step 2: N-(deuteromethyl)aniline is then reacted with acetic anhydride to form N-(4-(deuteromethylamino)phenyl)acetamide.", "Step 3: N-(4-(deuteromethylamino)phenyl)acetamide is finally reacted with deuterated acetic acid to form 4/'-AMinoacetanilide--d4'." ] } | |

Número CAS |

1219802-76-2 |

Nombre del producto |

4/'-AMinoacetanilide--d4 |

Fórmula molecular |

C8H6D4N2O |

Peso molecular |

154.2024471 |

Sinónimos |

4/'-AMinoacetanilide--d4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)